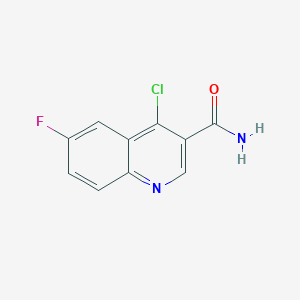

4-Chloro-6-fluoroquinoline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-6-fluoroquinoline-3-carboxamide is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of a chlorine atom at the 4th position, a fluorine atom at the 6th position, and a carboxamide group at the 3rd position of the quinoline ring.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, which could provide a valuable idea for treatment .

Mode of Action

It is known that such compounds can bind with high affinity to multiple receptors, leading to various biological activities .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, which suggests that they may affect a variety of biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of 4-Chloro-6-fluoroquinoline-3-carboxamide indicate that it has high gastrointestinal absorption and is BBB permeant . These properties can significantly impact the bioavailability of the compound.

Result of Action

Similar compounds have been found to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoroquinoline-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroquinoline and 6-fluoroaniline.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3).

Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-6-fluoroquinoline-3-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinoline derivatives.

Amidation and Esterification: The carboxamide group can be modified through amidation or esterification reactions to form various derivatives

Common Reagents and Conditions

Common reagents used in these reactions include:

Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)

Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol (EtOH)

Major Products Formed

The major products formed from these reactions include substituted quinoline derivatives, quinoline N-oxides, and dihydroquinoline derivatives .

Applications De Recherche Scientifique

4-Chloro-6-fluoroquinoline-3-carboxamide has a wide range of scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antibacterial and anticancer properties.

Biological Studies: The compound is employed in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Chemical Research: The compound serves as a model system for studying the reactivity and properties of quinoline derivatives

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 4-Chloro-6-fluoroquinoline-3-carboxamide include:

- 4-Chloroquinoline-3-carboxamide

- 6-Fluoroquinoline-3-carboxamide

- 4-Chloro-6-fluoroquinoline

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms on the quinoline ring, which enhances its reactivity and biological activity compared to other quinoline derivatives. This dual substitution pattern provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .

Activité Biologique

4-Chloro-6-fluoroquinoline-3-carboxamide is a compound belonging to the quinoline family, known for its diverse biological activities. This article provides an in-depth examination of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

This compound can be synthesized through various chemical reactions involving starting materials such as 4-chloroquinoline and 6-fluoroaniline. The synthesis typically employs solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) under controlled conditions to optimize yield and purity.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies.

| Property | Value |

|---|---|

| Gastrointestinal Absorption | High |

| BBB Permeability | Yes |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. Similar compounds have been shown to inhibit DNA gyrase and topoisomerase IV, essential for bacterial DNA replication, thereby exhibiting antibacterial properties .

Target Enzymes

- DNA Gyrase : Involved in introducing negative supercoils into DNA.

- Topoisomerase IV : Responsible for decatenating daughter chromosomes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against Gram-negative bacteria. Its mechanism involves the inhibition of DNA replication processes, leading to bacterial cell death. Studies have demonstrated that similar compounds possess minimum inhibitory concentrations (MIC) ranging from low nanomolar to micromolar levels against various pathogens .

Antimalarial Activity

A related class of quinoline derivatives has shown promising antimalarial activity. For instance, quinoline-4-carboxamides have been identified as effective against Plasmodium falciparum, with some derivatives displaying low nanomolar potency and unique mechanisms of action by inhibiting translation elongation factor 2 ([PfEF2]) . This suggests that this compound may also have potential in malaria treatment.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial effects of several quinoline derivatives, including this compound, against Staphylococcus aureus. Results indicated significant inhibition zones and bactericidal activity at low concentrations, highlighting its potential as an effective antimicrobial agent .

- Antimalarial Screening : In a phenotypic screen against Plasmodium falciparum, derivatives similar to this compound were optimized for improved pharmacokinetic profiles and exhibited excellent oral efficacy in mouse models, demonstrating their potential for further development in malaria therapy .

Propriétés

IUPAC Name |

4-chloro-6-fluoroquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN2O/c11-9-6-3-5(12)1-2-8(6)14-4-7(9)10(13)15/h1-4H,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVDBWZRNKFOEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1F)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.